molecular formula C23H24N4O2 B4512702 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B4512702
M. Wt: 388.5 g/mol
InChI Key: GMZYPYJEZANLBI-UHFFFAOYSA-N
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Description

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-benzylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully monitored to maintain consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin receptors.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It is known to act as a serotonin receptor antagonist, which can modulate neurotransmitter release and influence various physiological processes. The compound binds to the serotonin receptor, inhibiting its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzylpiperazin-1-yl)-2-phenylethanone
  • 4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone
  • 1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone

Uniqueness

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one stands out due to its unique combination of a pyridazinone core and a benzylpiperazine moiety. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22-12-11-21(20-9-5-2-6-10-20)24-27(22)18-23(29)26-15-13-25(14-16-26)17-19-7-3-1-4-8-19/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZYPYJEZANLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
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2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
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2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
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2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
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2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
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2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

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